Dehydromonocrotaline

Übersicht

Beschreibung

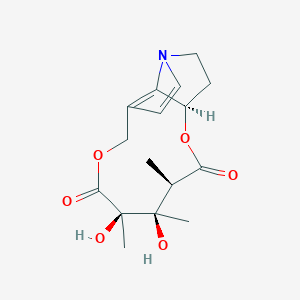

Dehydromonocrotaline is a metabolite of monocrotaline, a pyrrolizidine alkaloid found in plants of the Crotalaria genus. This compound is known for its toxic effects on humans and animals, primarily affecting the liver and lungs. This compound is formed through the dehydrogenation of monocrotaline and is highly reactive, capable of forming adducts with cellular macromolecules such as DNA and proteins .

Vorbereitungsmethoden

Dehydromonocrotaline can be synthesized from monocrotaline through chemical oxidation. One common method involves the use of o-chloranil as the oxidizing agent. The reaction is carried out in chloroform, and the resulting product is this compound . The reaction conditions typically involve shaking the solution vigorously for a short period before allowing phase separation to occur .

Analyse Chemischer Reaktionen

Dehydromonocrotaline undergoes several types of chemical reactions, including:

Alkylation: It alkylates guanines at the N7 position of DNA, with a preference for 5′-GG and 5′-GA sequences.

Crosslinking: It generates multiple DNA crosslinks that are resistant to heat and alkali.

Binding to Nucleophiles: This compound binds to nucleophiles via the C7 and C9 positions, forming DNA-DNA and DNA-protein crosslinks.

Common reagents and conditions used in these reactions include Tris-EDTA buffer and potassium phosphate buffer at physiological pH . The major products formed from these reactions are DNA adducts and crosslinked DNA fragments .

Wissenschaftliche Forschungsanwendungen

Pulmonary Hypertension Models

DMCT is primarily recognized for its use in establishing animal models of pulmonary hypertension. Research indicates that DMCT induces PH by causing endothelial injury in pulmonary arteries.

- Mechanism of Action : DMCT binds to the extracellular calcium-sensing receptor (CaSR), triggering calcium signaling pathways that lead to endothelial cell damage and subsequent pulmonary hypertension. Studies have shown that inhibiting CaSR can significantly reduce or eliminate DMCT-induced PH in animal models .

- Case Study : In a study involving beagles, researchers investigated the role of endogenous endothelin-1 (ET-1) in DMCT-induced PH. The findings suggested that ET-1 plays a critical role in the pathophysiology of PH induced by DMCT, indicating potential therapeutic targets for managing this condition .

DNA Cross-Linking Studies

DMCT has also been explored for its ability to induce DNA cross-linking, which is crucial for understanding the mechanisms of genotoxicity.

- Research Findings : A study demonstrated that DMCT could serve as a phototriggered agent for DNA cross-linking, facilitating insights into DNA-DNA and DNA-protein interactions. This property is valuable for developing therapeutic agents that target DNA repair mechanisms in cancer treatment .

Toxicological Assessments

In toxicology, DMCT's effects on cellular mechanisms are significant for risk assessment and safety evaluations.

- Component-Based Risk Assessment : DMCT is included in studies assessing chemical mixtures' toxicological profiles. Its interactions with other compounds can help elucidate cumulative risk assessments and inform regulatory decisions regarding chemical safety .

- In Vivo Imaging Techniques : Advanced imaging modalities are employed to study the pharmacokinetics and dynamics of DMCT in vivo. These techniques facilitate the understanding of how DMCT affects physiological parameters and aids in drug development processes .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Pulmonary Hypertension | Model establishment using DMCT to induce PH | Binding to CaSR leads to endothelial damage; inhibition reduces PH severity |

| DNA Cross-Linking | Investigating genotoxicity through DNA interactions | Phototriggered cross-linking provides insights into DNA repair mechanisms |

| Toxicological Assessments | Evaluating risks associated with chemical mixtures | Component-based assessments include DMCT for comprehensive safety evaluations |

Wirkmechanismus

Dehydromonocrotaline exerts its effects primarily through the formation of DNA adducts and crosslinks. It alkylates guanine bases at the N7 position, leading to the formation of interstrand and intrastrand DNA crosslinks . These crosslinks interfere with DNA replication and transcription, ultimately leading to cell death. Additionally, this compound inhibits mitochondrial complex I, which contributes to its hepatotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Dehydromonocrotaline is similar to other pyrrolizidine alkaloids such as lasiocarpine and riddelliine. it is unique in its ability to form multiple DNA crosslinks that are resistant to heat and alkali . Other similar compounds include:

Lasiocarpine: Another pyrrolizidine alkaloid with hepatotoxic and carcinogenic properties.

Riddelliine: Known for its genotoxic and carcinogenic effects.

This compound’s unique ability to form stable DNA crosslinks sets it apart from these other compounds, making it a valuable tool for studying DNA damage and repair mechanisms .

Biologische Aktivität

Dehydromonocrotaline (DMCT) is a toxic metabolite derived from monocrotaline (MCT), a pyrrolizidine alkaloid found in plants of the genus Crotalaria. This compound has garnered attention due to its significant biological activity, particularly its cytotoxic and genotoxic effects. This article explores the biological activity of DMCT, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

This compound's biological activity is primarily mediated through several key mechanisms:

- Mitochondrial Dysfunction : DMCT induces mitochondrial permeability transition, leading to the release of cytochrome c and subsequent apoptosis. This process occurs independently of cyclosporine A, indicating a unique pathway for cell death induced by DMCT .

- DNA Interaction : DMCT has been shown to generate sequence-selective N-7 guanine adducts in DNA, suggesting that it can form covalent bonds with DNA, leading to potential mutagenic effects. This interaction is believed to contribute to its genotoxicity .

- Reactive Metabolite Formation : Upon bioactivation, DMCT can react with cellular macromolecules, forming protein and DNA adducts. These adducts are implicated in various toxic effects, including pulmonary hypertension and liver damage .

Toxicological Implications

The toxicological profile of this compound highlights its potential to cause severe health issues:

- Pulmonary Hypertension : In animal models, administration of DMCT has resulted in significant increases in pulmonary arterial pressure and vascular resistance. For instance, beagles injected with 3 mg/kg of DMCT exhibited a rise in systolic pulmonary arterial pressure from 21 ± 2 mmHg to 56 ± 9 mmHg over eight weeks .

- Liver Toxicity : Studies have indicated that DMCT contributes to hepatotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro studies using rat hepatocytes have demonstrated that DMCT can lead to cell death and liver damage .

- Genotoxic Effects : The formation of DNA adducts by DMCT raises concerns about its potential carcinogenicity. Chronic exposure to compounds like monocrotaline and its derivatives has been linked to an increased risk of developing liver carcinomas .

Case Studies

Several studies have investigated the biological activity of this compound:

- Pulmonary Hypertension Model in Beagles :

- Liver Toxicity Assessment :

- DNA Adduct Formation :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONSVLURFASOJK-LLAGZRPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177860 | |

| Record name | Monocrotaline pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23291-96-5 | |

| Record name | (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23291-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monocrotaline pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monocrotaline pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-DIDEHYDROMONOCROTALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.